molecular formula C14H13NO4 B2462629 N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1428359-69-6

N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2462629
CAS RN: 1428359-69-6
M. Wt: 259.261
InChI Key: QSHSESXUUXPDLN-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound. The compound incorporates a benzo[d][1,3]dioxole subunit .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The synthesis involves various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of compounds with a benzo[d][1,3]dioxole subunit has been studied using single crystal X-ray crystallography . The structure includes a benzo[d][1,3]dioxole ring .


Chemical Reactions Analysis

The chemical reactions involving compounds with a benzo[d][1,3]dioxole subunit have been studied . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with a benzo[d][1,3]dioxole subunit have been analyzed . The thermal decomposition behavior of these compounds has been studied using thermogravimetric analysis .

Scientific Research Applications

Future Directions

The wide spectrum of potential applications of compounds with a benzo[d][1,3]dioxole subunit has stimulated widespread research efforts aimed at the synthesis and evaluation of novel compounds . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships .

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-14(15-5-3-10-4-6-17-8-10)11-1-2-12-13(7-11)19-9-18-12/h1-2,4,6-8H,3,5,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHSESXUUXPDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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